6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its molecular formula is , with a molecular weight of 176.17 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a building block for the synthesis of various bioactive molecules .
This compound is classified under heterocyclic organic compounds, specifically within the pyrrolo[2,3-b]pyridine family. It is recognized for its structural features that include both nitrogen-containing rings, which contribute to its chemical reactivity and biological properties. The compound is cataloged under the CAS number 1000340-27-1 and has various synonyms including 6-Methyl-7-azaindole-3-carboxylic acid .
The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves several key steps:
One common synthetic route involves the use of palladium-catalyzed reactions, which can facilitate the formation of carbon-nitrogen bonds essential for constructing the pyrrolo framework. The reaction conditions need to be optimized for yield and purity, often requiring careful control of temperature and reaction time .
The molecular structure of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid features a fused bicyclic system comprising a pyrrole and a pyridine ring. The methyl group at the 6-position enhances its lipophilicity and may influence its biological activity.
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles:
The reactivity is influenced by the electron-withdrawing nature of the carboxylic acid group, which can stabilize intermediates during nucleophilic attacks. The fused ring system also contributes to unique reactivity patterns compared to simpler carboxylic acids .
The mechanism of action for compounds like 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid often involves interactions with specific biological targets such as receptors or enzymes. In particular, derivatives have shown activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory activity against FGFRs, suggesting that this compound could be developed further for therapeutic applications in oncology .
The compound typically appears as a solid or crystalline substance at room temperature. Its solubility characteristics depend on pH and solvent polarity.
Key chemical properties include:
Relevant data indicates that the compound's solubility in water is limited but can be enhanced in organic solvents like methanol or ethanol .
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as an important intermediate in medicinal chemistry. Its derivatives are being investigated for their potential as:
Research continues to explore its pharmacological profiles and optimize its efficacy against specific disease targets .
Pyrrolopyridines represent a privileged class of nitrogen-containing heterocycles that have emerged as critical pharmacophores in modern drug design. Characterized by a fused pyrrole and pyridine ring system, these bicyclic structures combine the electronic properties of both aromatic systems, enabling unique interactions with biological targets. Among these, 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1000340-27-1) has garnered significant attention due to its multifunctional architecture that supports diverse synthetic modifications and target engagements. This compound exemplifies how strategic substitution patterns enhance drug-like properties—the methyl group at the 6-position modulates electron distribution and lipophilicity, while the carboxylic acid at the 3-position serves as a versatile handle for pharmacophore elaboration. The scaffold's prevalence in investigative therapeutics underscores its translational potential across oncology, virology, and neurology [2] [5] [10].
The pyrrolo[2,3-b]pyridine core (7-azaindole) is a bioisosteric analog of indole, where the carbon at the 7-position is replaced by nitrogen. This modification significantly alters its physicochemical and pharmacological profile:
Hydrogen-Bonding Capability: The pyrrolic N─H (pKa ~17) and pyridinic nitrogen (pKa ~3.5) create dual hydrogen-bonding sites. This allows simultaneous donation and acceptance of hydrogen bonds, mimicking nucleotide bases in enzyme active sites. The carboxylic acid group (pKa ~4.2) further extends ionic or hydrogen-bonding interactions, as demonstrated in BACE1 inhibitors where it coordinates catalytic aspartate residues [5].
Electronic Effects of C6 Methylation: The electron-donating methyl group at the 6-position enhances electron density at N1 and C3, facilitating electrophilic substitutions. Crucially, methylation increases lipophilicity (LogP = 2.13) without sterically impeding planar binding to kinases, as observed in FGFR inhibitors [7] [10]. Density functional theory calculations reveal a 0.15 eV elevation in the highest occupied molecular orbital (HOMO) energy, enhancing π-stacking in hydrophobic enzyme pockets [10].
Isosteric Versatility: This scaffold serves as a bioisostere for purines, quinoline, and indole derivatives. For example, it effectively replaces indole-3-carboxylic acid in kinase inhibitors while improving aqueous solubility at physiological pH due to the basic pyridinic nitrogen [5] .
Table 1: Key Physicochemical Properties of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₈N₂O₂ | PubChem [6] |
Molecular Weight | 176.17 g/mol | PubChem [10] |
Density | 1.4 ± 0.1 g/cm³ | Computational [10] |
LogP (Partition Coefficient) | 2.13 | Experimental [10] |
Hydrogen Bond Donors | 2 | PubChem [6] |
Hydrogen Bond Acceptors | 3 | PubChem [6] |
Table 2: Synthetic Routes to Pyrrolo[2,3-b]pyridine Derivatives
Method | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Cyclocondensation | NaBH₄/EtOH, reflux; LiOH/THF-H₂O, 80°C | 5-Chloro-6-methyl derivative [7] | 65–78% |
Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura coupling with boronic acids | 6-Aryl-substituted analogs | 45–92% |
Carboxylic Acid Functionalization | EDC/HOBt, amines | Amide conjugates | 70–85% |
The scaffold's versatility is evidenced by its application across multiple therapeutic domains:
(iii) Halogen bonding from C5 chlorine [7]. This pharmacophore is being optimized in tumor xenograft models for pancreatic and breast cancers [7] .
Antiviral Applications: Structural analogs demonstrate inhibitory activity against hepatitis C virus (HCV) and herpes simplex virus (HSV-1). The scaffold's ability to chelate metal ions in viral polymerases (e.g., Mg²⁺ via carboxylic acid) underpins this activity. Ruthenium bipyridyl complexes incorporating this moiety suppress HCV replication by >90% at 10 μM concentrations [2].
Neurological Targets: As a fragment for β-secretase (BACE1) inhibitors, the carboxylic acid group mimics transition-state interactions in amyloid precursor protein cleavage. Computational docking reveals a binding energy of -9.2 kcal/mol with BACE1's catalytic dyad (Asp32/Asp228), positioning it for Alzheimer's drug development [5].
Antibacterial Modulators: Copper complexes derived from this scaffold exhibit superoxide dismutase-like activity (IC₅₀: 49.07–130.23 mM), disrupting redox homeostasis in Staphylococcus epidermidis biofilms [2].
Table 3: Therapeutic Applications of Scaffold Derivatives
Therapeutic Area | Derivative Structure | Target | Activity |
---|---|---|---|
Oncology | 5-Chloro-6-methyl analog [7] | FGFR1 Kinase | IC₅₀ = 210 nM |
Virology | Ru(II)-bipyridyl complex [2] | HCV NS5B Polymerase | 90% inhibition at 10 μM |
Neurology | Carboxamide derivatives [5] | BACE1 | Kᵢ = 380 nM |
Infectious Disease | Cu(II)-pyridine complexes [2] | Bacterial SOD | IC₅₀ = 49.07 mM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: